molecular formula C9H10N2O4S B464341 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid CAS No. 314765-11-2

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid

Cat. No.: B464341
CAS No.: 314765-11-2
M. Wt: 242.25g/mol
InChI Key: FBUBGSMMGGNFFF-UHFFFAOYSA-N
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Biological Activity

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid (CAS Number: 314765-11-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₉H₁₀N₂O₄S
  • Molecular Weight : 242.26 g/mol

Synthesis

The compound is synthesized through the reaction of thiophene-2-carbonyl chloride with hydrazine hydrate, followed by the addition of succinic anhydride. This multi-step synthesis allows for the formation of the hydrazino and butyric acid moieties, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound's structure facilitates binding to specific targets, leading to modulation of biochemical pathways.

Therapeutic Applications

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of thiophene compounds can reduce inflammation markers in vitro and in vivo.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .

Comparative Biological Activity

To better understand the efficacy of this compound, it can be compared with similar compounds. The following table summarizes key properties and activities:

CompoundStructure TypeKey Activities
This compoundThiophene derivativeAnti-inflammatory, Anticancer, Antibacterial
Thiophene-2-carboxylic acidThiophene derivativeMild anti-inflammatory
Thiophene-2-sulfonic acidThiophene derivativeLimited antibacterial activity

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Study 3: Antibacterial Activity

The antibacterial efficacy of this compound was assessed against several pathogenic bacteria using disk diffusion methods. The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity.

Properties

IUPAC Name

4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBGSMMGGNFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331016
Record name 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314765-11-2
Record name 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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